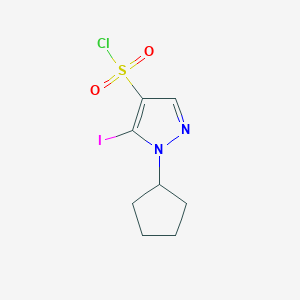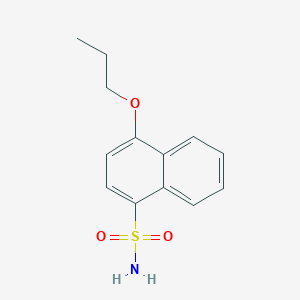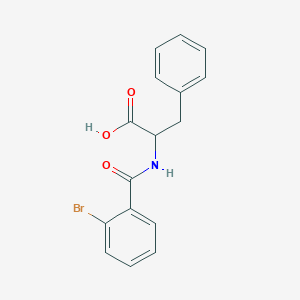
1-Cyclopentyl-5-iodo-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-5-iodo-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H11ClIN2O2S. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both iodine and sulfonyl chloride groups makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-5-iodo-1H-pyrazole-4-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine to form the pyrazole ring, followed by iodination and sulfonylation steps. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iodine or sulfuryl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-5-iodo-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and sulfonyl chloride groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Cyclopentyl-5-iodo-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-iodo-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The iodine atom may also participate in halogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-4-iodo-1H-pyrazole
- 1-Cyclopentyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole
- 1-Cyclopentyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
1-Cyclopentyl-5-iodo-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both iodine and sulfonyl chloride groups, which provide distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H10ClIN2O2S |
|---|---|
Molecular Weight |
360.60 g/mol |
IUPAC Name |
1-cyclopentyl-5-iodopyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClIN2O2S/c9-15(13,14)7-5-11-12(8(7)10)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
QOZZRNUKUWUHJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)S(=O)(=O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B12220323.png)
![6-imino-11-methyl-N-(2-methylpropyl)-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12220342.png)
![4-Tert-butyl-10-(4-chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12220348.png)



![3-hydroxy-4,4-dimethyl-8-oxo-N-[4-(propan-2-yl)phenyl]-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B12220377.png)
![1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12220379.png)

![2-Chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine](/img/structure/B12220395.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12220401.png)
![4-hydroxy-2-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-6-carboxamide](/img/structure/B12220406.png)
![3-[(3,4-Dichlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12220407.png)
![4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine dihydrochloride](/img/structure/B12220408.png)
